molecular formula C13H19NO6S2 B15282113 N-[(2,5-dimethoxyphenyl)sulfonyl](methyl)homocysteine

N-[(2,5-dimethoxyphenyl)sulfonyl](methyl)homocysteine

Cat. No.: B15282113
M. Wt: 349.4 g/mol
InChI Key: XTEAHTVUHGSREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)sulfonylhomocysteine: is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a 2,5-dimethoxyphenyl ring and a homocysteine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)sulfonylhomocysteine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with methylhomocysteine under controlled conditions. The reaction is usually carried out in an organic solvent such as ether at room temperature. The general reaction scheme is as follows:

    Starting Materials: 2,5-dimethoxybenzenesulfonyl chloride and methylhomocysteine.

    Reaction Conditions: The reaction is conducted in ether at approximately 25°C.

    Product Formation: The resulting product is N-(2,5-dimethoxyphenyl)sulfonylhomocysteine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)sulfonylhomocysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)sulfonylhomocysteine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,5-dimethoxyphenyl)sulfonylhomocysteine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups on the phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dimethoxyphenyl)sulfonyl]glycine
  • N-[(2,5-dimethoxyphenyl)sulfonyl]-N-methylglycine
  • N-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-chlorobenzyl)homocysteine

Uniqueness

N-(2,5-dimethoxyphenyl)sulfonylhomocysteine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and methoxy groups allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C13H19NO6S2

Molecular Weight

349.4 g/mol

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C13H19NO6S2/c1-19-9-4-5-11(20-2)12(8-9)22(17,18)14-10(13(15)16)6-7-21-3/h4-5,8,10,14H,6-7H2,1-3H3,(H,15,16)

InChI Key

XTEAHTVUHGSREL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.